Orthogonal Reactivity: Methylsulfanyl Oxidation Capacity Versus 2-Chloro Analogs
The methylsulfanyl group at the 2-position provides orthogonal synthetic utility that is absent in the closest commercial analog, 2,4-dichloro-6-(trifluoromethyl)pyrimidine (CAS 16097-64-6). The target compound's 2-SMe group can be selectively oxidized to a sulfoxide or sulfone using standard oxidants (e.g., hydrogen peroxide or m-CPBA), converting a modest leaving group into a potent sulfone leaving group that enables subsequent nucleophilic displacement under conditions orthogonal to those required for the 4-chloro group . The 2,4-dichloro analog lacks this tunable reactivity; both chloro groups undergo nucleophilic substitution under similar conditions, limiting regioselective control in multi-step syntheses [1].
| Evidence Dimension | Oxidizable leaving group capability |
|---|---|
| Target Compound Data | 2-SMe group oxidizable to sulfoxide/sulfone, converting to enhanced leaving group |
| Comparator Or Baseline | 2,4-Dichloro-6-(trifluoromethyl)pyrimidine: 2-Cl group cannot be oxidized for leaving group activation |
| Quantified Difference | Qualitative orthogonal handle present (2-SMe) vs. absent (2-Cl) |
| Conditions | Oxidation conditions: H₂O₂ or m-chloroperbenzoic acid |
Why This Matters
Enables sequential, regioselective functionalization not achievable with dichloro analogs, reducing step count in complex molecule synthesis.
- [1] PubChem. 2,4-Dichloro-6-(trifluoromethyl)pyrimidine Compound Summary. CID 273329. View Source
